molecular formula C₂₂H₃₁NO₃ B027743 Epostane CAS No. 80471-63-2

Epostane

Número de catálogo B027743
Número CAS: 80471-63-2
Peso molecular: 357.5 g/mol
Clave InChI: CETKWEWBSMKADK-GSXVSZIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epostane (also known as WIN-32729) is an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) that was developed as a contraceptive, abortifacient, and oxytocic drug . It blocks the biosynthesis of progesterone from pregnenolone, thereby functioning as an antiprogestogen and terminating pregnancy .


Synthesis Analysis

Epostane’s synthesis requires the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . A synthetic procedure for producing [4-methyl-14C]epostane has been described, where the radiolabel is introduced using [14C]formaldehyde .


Molecular Structure Analysis

Epostane has a molecular formula of C22H31NO3 and a molecular weight of 357.5 g/mol . It contains a total of 61 bonds, including 30 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, 1 three-membered ring, 1 five-membered ring, 3 six-membered rings, 1 seven-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

Epostane has a molecular formula of C22H31NO3 and a molecular weight of 357.5 g/mol .

Aplicaciones Científicas De Investigación

    Contraceptive Field

    • Epostane, also known by its developmental code name WIN-32729, is an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) that was developed as a contraceptive .
    • By inhibiting 3β-HSD, Epostane blocks the biosynthesis of progesterone from pregnenolone, thereby functioning as an antiprogestogen .
    • However, it was never marketed as a contraceptive .

    Abortifacient Field

    • Epostane was also developed as an abortifacient .
    • It functions by terminating pregnancy through its antiprogestogen action .
    • In a study, it was found to be slightly more effective at inducing abortion relative to mifepristone .

    Oxytocic Field

    • Epostane was developed as an oxytocic drug .

    Cystic Endometrial Hyperplasia Research

    • Epostane has been used in research related to cystic endometrial hyperplasia .
    • In a study, a temporary progesterone deficiency during late oestrus–early metoestrus was experimentally created using Epostane .
    • However, no cystic endometrial hyperplasia developed in the Epostane-treated subjects, suggesting that an additional oestrogenic stimulus may be required to stimulate endometrial proliferation .

    Immature Rat Research

    • The antiovulatory action of Epostane was studied in immature rats .
    • Epostane, an inhibitor of 3β-HSD activity and progesterone synthesis, was used in these studies .

    Other Scientific Fields

    • While specific applications of Epostane in other scientific fields are not readily available, the principles of scientific ethics and epistemology could potentially be applied in the study and application of Epostane .

    Ovarian Kallikrein and Plasminogen Activator Activities

    • Epostane has been used in research related to ovarian kallikrein and plasminogen activator activities during ovulation in the gonadotropin-primed immature rat .
    • The study examined the effects of Epostane and another anti-ovulatory agent, indomethacin, on these activities .
    • The results suggest that the increase in ovarian progesterone at the time of ovulation may influence ovarian kallikrein and plasminogen activator activities .

    Effects on Ovarian Levels of Progesterone, 17β-Estradiol

    • The antiovulatory action of Epostane, an inhibitor of 3β-hydroxysteroid dehydrogenase activity and progesterone synthesis, was studied in the immature rat .
    • However, detailed information about its application in this field is not readily available .

    Reproductive Responses, Progesterone Profiles and Ovarian Function

    • Epostane has been used in research related to reproductive responses, progesterone profiles, and ovarian function .
    • In a study, fine-wool ewes received either 0, 50, or 100 mg Epostane to examine its effects .
    • However, detailed information about its application in this field is not readily available .

    Ovarian Kallikrein and Plasminogen Activator Activities

    • Epostane has been used in research related to ovarian kallikrein and plasminogen activator activities during ovulation in the gonadotropin-primed immature rat .
    • The study examined the effects of Epostane and another anti-ovulatory agent, indomethacin, on these activities .
    • The results suggest that the increase in ovarian progesterone at the time of ovulation may influence ovarian kallikrein and PA activities .

    Effects on Ovarian Levels of Progesterone, 17β-Estradiol

    • The antiovulatory action of Epostane, an inhibitor of 3β-hydroxysteroid dehydrogenase activity and progesterone synthesis, was studied in the immature rat .
    • However, detailed information about its application in this field is not readily available .

    Reproductive Responses, Progesterone Profiles and Ovarian Function

    • Epostane has been used in research related to reproductive responses, progesterone profiles, and ovarian function .
    • In a study, fine-wool ewes received either 0, 50, or 100 mg Epostane to examine its effects .
    • However, detailed information about its application in this field is not readily available .

Safety And Hazards

Epostane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Epostane was developed as a contraceptive, abortifacient, and oxytocic drug but was never marketed . The future directions of Epostane are not clear from the available literature.

Propiedades

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWEWBSMKADK-GSXVSZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epostane

CAS RN

80471-63-2
Record name Epostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80471-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epostane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epostane
Reactant of Route 2
Epostane
Reactant of Route 3
Epostane
Reactant of Route 4
Epostane
Reactant of Route 5
Epostane
Reactant of Route 6
Epostane

Citations

For This Compound
1,040
Citations
BW Snyder, GD Beecham… - Proceedings of the …, 1984 - journals.sagepub.com
… /kg, epostane inhibited the appearance of ova in the oviducts the next day. In gonadotropin-primed immature rats, epostane … The inhibitory effect of epostane on …
Number of citations: 121 journals.sagepub.com
N Tanaka, LL Espey, T Kawano… - American Journal of …, 1991 - journals.physiology.org
… (epostane) on the ovarian metabolism of the same ten eicosanoids and steroids. Epostane was … Also, since epostane treatment inhibited 15HETE formation along with progesterone …
Number of citations: 75 journals.physiology.org
L Birgerson, V Odlind - Fertility and Sterility, 1987 - Elsevier
… bid for 7 days; and (3) Epostane 200 mg qid for 7 days. The results … Epostane group. Subjective side effects, especially nausea, were more common in the women treated with Epostane…
Number of citations: 65 www.sciencedirect.com
MJ Crooij, CCA de Nooyer, BR Rao… - New England journal …, 1988 - Mass Medical Soc
… In those who did not abort after epostane … to epostane, normal menstrual periods had resumed by day 42 after the beginning of treatment in 72 percent. We conclude that epostane taken …
Number of citations: 56 www.nejm.org
LL ESPEY, RF ADAMS, N TANAKA… - Endocrinology, 1990 - academic.oup.com
… Epostane was administered at different times between 20 h … Epostane inhibited ovulation in a dose-dependent manner … A dose of 3.1 mg epostane/rat 3 h after hCG reduced ovarian …
Number of citations: 45 academic.oup.com
MA Webster, SL Phipps… - BJOG: An International …, 1985 - Wiley Online Library
… This study examines the effect of Epostane in combination with exogenous PGE, for … with a combination of oral Epostane tablets and PGE2 pessaries. Epostane was given for 5 days at …
Number of citations: 50 obgyn.onlinelibrary.wiley.com
N Tanaka, LL Espey, S Stacy… - Biology of …, 1992 - academic.oup.com
Kallikrein and plasminogen activator (PA) are serine proteases that have been implicated in the ovulatory process. Epostane and indomethacin are anti-ovulatory agents that inhibit …
Number of citations: 58 academic.oup.com
LV DePaolo - Journal of endocrinology, 1988 - joe.bioscientifica.com
… significantly lower in all anovulatory epostane-treated rats at … epostane/kg restored gonadotrophin surges to normal, but consistently failed to reverse the inhibitory effects of epostane …
Number of citations: 49 joe.bioscientifica.com
L Birgerson, A Ölund, V Odlind, C Somell - Contraception, 1987 - Elsevier
… Howe r, in contrast to the related compound Trilostane, Epostane … of Epostane as an abortifacient in early human Dregnancy. … dosaqe level of Epostane and confirm that Epostane is a …
Number of citations: 33 www.sciencedirect.com
DM Keister, RF Gutheil, LD Kaiser… - Journal of Reproduction …, 1989 - europepmc.org
… the use of epostane. There were no changes in the reproductive performance of epostane-treated … of epostane-treated bitches. These results suggest that the minimally effective dose of …
Number of citations: 22 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.